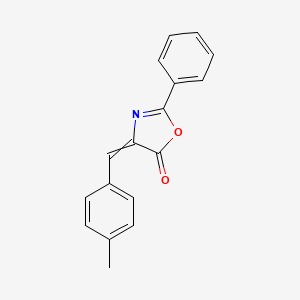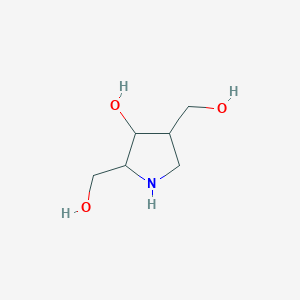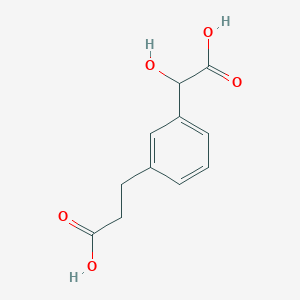
(+)-Melezitose;D-Melezitose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Melezitose can be achieved through enzymatic methods, where specific enzymes catalyze the formation of the trisaccharide from its monosaccharide components. This method is preferred due to its specificity and efficiency.
Industrial Production Methods
Industrial production of (+)-Melezitose typically involves the extraction from natural sources such as tree sap or honeydew. The extraction process includes filtration, purification, and crystallization to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
(+)-Melezitose undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of hydroxyl groups to carbonyl groups.
Reduction: The carbonyl groups can be reduced back to hydroxyl groups.
Substitution: Hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and nitric acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various acids and bases can catalyze substitution reactions.
Major Products
The major products formed from these reactions include different derivatives of (+)-Melezitose, such as oxidized or reduced forms, which can be used in further chemical synthesis or research applications.
Applications De Recherche Scientifique
(+)-Melezitose has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in the metabolism of certain insects and plants.
Medicine: Investigated for its potential prebiotic effects, promoting the growth of beneficial gut bacteria.
Industry: Utilized in the production of bio-based materials and as a sweetener in food products.
Mécanisme D'action
The mechanism by which (+)-Melezitose exerts its effects involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes that break down carbohydrates, leading to the production of glucose and fructose, which are then utilized in various metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sucrose: A disaccharide composed of glucose and fructose.
Raffinose: A trisaccharide similar to (+)-Melezitose but composed of galactose, glucose, and fructose.
Stachyose: A tetrasaccharide composed of two galactose units, one glucose unit, and one fructose unit.
Uniqueness
(+)-Melezitose is unique due to its specific structure and the presence of two glucose units linked to a fructose unit. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C18H32O16 |
|---|---|
Poids moléculaire |
504.4 g/mol |
Nom IUPAC |
2-[(2S)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H32O16/c19-1-5-8(23)11(26)13(28)16(30-5)32-15-10(25)7(3-21)33-18(15,4-22)34-17-14(29)12(27)9(24)6(2-20)31-17/h5-17,19-29H,1-4H2/t5?,6?,7?,8?,9?,10?,11?,12?,13?,14?,15?,16?,17?,18-/m0/s1 |
Clé InChI |
QWIZNVHXZXRPDR-DXCGAROWSA-N |
SMILES isomérique |
C(C1C(C(C(C(O1)OC2C(C(O[C@@]2(CO)OC3C(C(C(C(O3)CO)O)O)O)CO)O)O)O)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)OC2C(C(OC2(CO)OC3C(C(C(C(O3)CO)O)O)O)CO)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



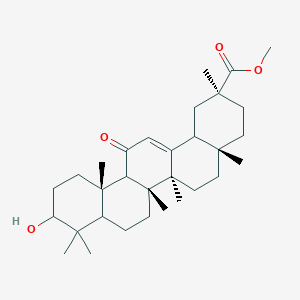
![ethyl 9-(5-bromofuran-2-yl)-12,14-dimethyl-13,15-dioxo-17-phenyl-8-oxa-1,12,14-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-2(7),3,5,10,16-pentaene-4-carboxylate](/img/structure/B14789487.png)
![6-[2-[[(6aR,6bS,8aS,11S,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane;hydrate](/img/structure/B14789488.png)
![2-amino-N-[(2-iodophenyl)methyl]-3-methylbutanamide](/img/structure/B14789500.png)
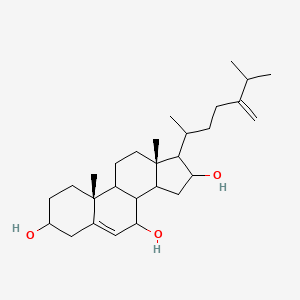

![2-(Benzylamino)cyclohexan-1-ol;2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B14789511.png)
![4-Propan-2-yl-2-[4-propan-2-yl-1-[4-(trifluoromethyl)phenyl]-4,5-dihydroimidazol-2-yl]-1-[4-(trifluoromethyl)phenyl]-4,5-dihydroimidazole](/img/structure/B14789514.png)
![Benzofuro[4,3,2-efg]-2-benzazocin-6-ol, 1,2,3,4,6,7,7a,11c-octahydro-9-methoxy-2-methyl-, hydrobromide](/img/structure/B14789519.png)
![2H-Isoindole-2-acetamide, 1,3-dihydro-1,3-dioxo-N-[1-(2-phenylethyl)-4-piperidinyl]-](/img/structure/B14789523.png)
